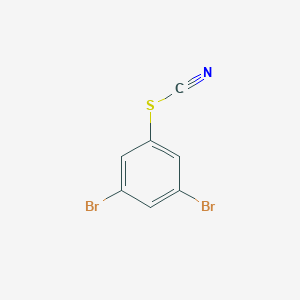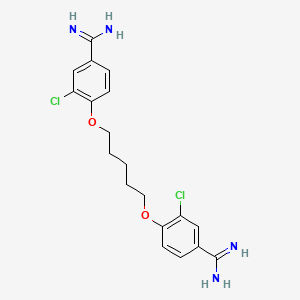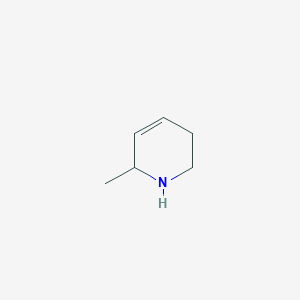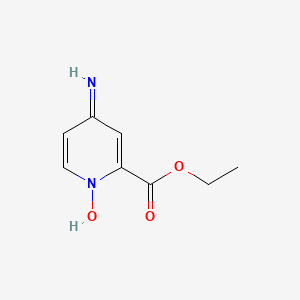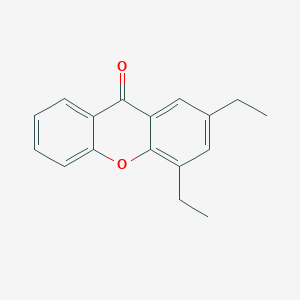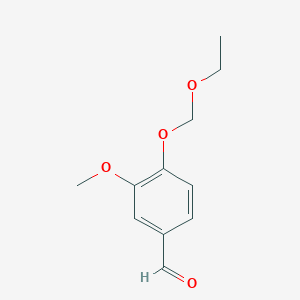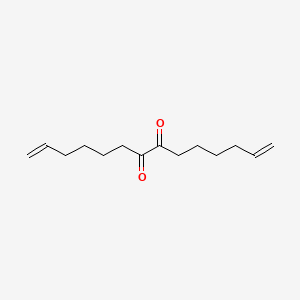
Tetradeca-1,13-diene-7,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetradeca-1,13-diene-7,8-dione is an organic compound with the molecular formula C14H26 It is a type of α-diolefin, which means it contains two double bonds located at the alpha positions of the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetradeca-1,13-diene-7,8-dione typically involves the polymerization of 1,13-tetradecadiene. One common method is the use of aluminum triisobutyl-titanium tetrachloride as a catalyst . The reaction conditions often include a controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale polymerization processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The use of advanced catalysts and optimized reaction conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Tetradeca-1,13-diene-7,8-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of corresponding oxides, while reduction may yield saturated hydrocarbons.
Scientific Research Applications
Tetradeca-1,13-diene-7,8-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
1,13-Tetradecadiene: This compound is structurally similar but lacks the dione functional group.
1,14-Tetradecanediol: This compound contains hydroxyl groups instead of double bonds.
1,9-Decadiene: This compound has a shorter carbon chain and different positioning of double bonds.
Uniqueness
Tetradeca-1,13-diene-7,8-dione is unique due to its specific arrangement of double bonds and the presence of the dione functional group. This combination of features gives it distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
| 141340-68-3 | |
Molecular Formula |
C14H22O2 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
tetradeca-1,13-diene-7,8-dione |
InChI |
InChI=1S/C14H22O2/c1-3-5-7-9-11-13(15)14(16)12-10-8-6-4-2/h3-4H,1-2,5-12H2 |
InChI Key |
RESVCQMGGQQVQV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCC(=O)C(=O)CCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




